[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate
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Overview
Description
[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate is a complex organic compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple acetyl groups and a cyanopropan-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the acetylation of a suitable precursor, followed by the introduction of the cyanopropan-2-yloxy group. Common reagents used in these reactions include acetic anhydride, pyridine, and cyanopropanol. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. In batch reactions, the reagents are mixed in a reactor and allowed to react over a specified period, followed by purification steps. Continuous flow processes, on the other hand, involve the continuous addition of reagents and removal of products, which can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has shown promise in drug development. Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl linamarin: This compound shares a similar acetylated structure but differs in its biological activity and applications.
2-Cyano-2-propyl Dodecyl Trithiocarbonate: Another compound with a cyanopropyl group, used in polymer chemistry.
Uniqueness
What sets [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate apart is its combination of acetyl and cyanopropyl groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic applications and drug development.
Properties
Molecular Formula |
C18H25NO10 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H25NO10/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)29-18(5,6)8-19/h13-17H,7H2,1-6H3 |
InChI Key |
LKTQBMQWABNFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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